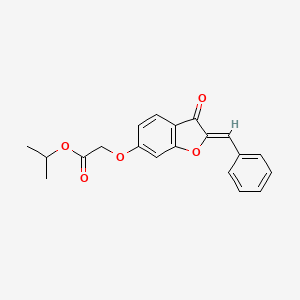

5-氨基-1-(2,2-二乙氧基乙基)-1H-吡唑-4-羧酸

描述

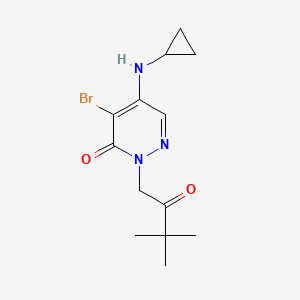

5-Amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid, more commonly known as 5-Amino-pyrazole-4-carboxylic acid (5-APA), is a heterocyclic aromatic organic compound that has been widely studied for its various scientific and medical applications. It is a versatile compound with a wide range of applications, from industrial and laboratory uses to pharmaceutical and medical applications.

科学研究应用

- 吡唑被认为是药物化学中的重要骨架。 吡唑环,在五元芳香结构中,两个氮原子与三个碳原子相邻,为药物开发提供了多种可能性 .

- 天然存在:一些吡唑存在于天然化合物中。 例如,1-[(5-羟甲基-1H-吡咯-2-甲醛-1-基)乙基]-1H-吡唑和1-([(5-(α-d-半乳糖基氧基)甲基]-1H-吡咯-2-甲醛-1-基)-乙基)-1H-吡唑已从西瓜种子中分离出来 .

- 传统合成:研究人员已采用传统方法合成吡唑。 例如,可以使用适当的反应合成5-氨基-1-(2,2-二乙氧基乙基)-1H-吡唑-4-羧酸乙酯 .

- 虽然与所讨论的化合物没有直接关系,但值得注意的是,功能化硝基咪唑已被研究。 例如,5-氨基-1-甲基-4-硝基咪唑已通过C-胺化合成 .

药物化学与药物发现

生物活性

化学性质和反应

功能化硝基咪唑

属性

IUPAC Name |

5-amino-1-(2,2-diethoxyethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O4/c1-3-16-8(17-4-2)6-13-9(11)7(5-12-13)10(14)15/h5,8H,3-4,6,11H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILHBYAOSXSPQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C(=C(C=N1)C(=O)O)N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2477311.png)

![N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2477313.png)

![N-[(3-Methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2477320.png)

![3-Bromo-N-[cyano-(2-methoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2477321.png)

![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2477323.png)

![N-(4-fluorobenzyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2477328.png)

![4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2477330.png)